Tris(2-carboxyethyl)phosphine

Description

Historical Context and Discovery of TCEP in Biochemical Applications

The use of trialkylphosphines for reducing biomolecules was limited for many years due to the foul odor and poor water solubility of early phosphine (B1218219) compounds. wikipedia.org In 1969, TCEP was identified as an odorless and water-soluble trialkylphosphine with potential for biochemical applications. wikipedia.org However, its utility remained largely unrecognized for several decades. wikipedia.org A significant turning point came in 1991 when Burns and colleagues reported a new, convenient synthesis method for TCEP. wikipedia.orgillinois.edu This development made TCEP more accessible and led to its marketing as a "new" reducing agent, spurring its widespread adoption in the biochemical field throughout the 1990s. wikipedia.org

Chemical Structure and Derivatives for Research Applications

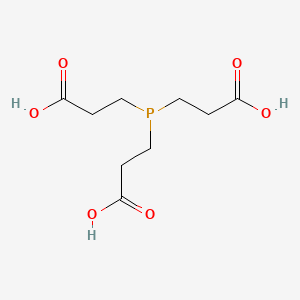

Tris(2-carboxyethyl)phosphine is a tertiary phosphine characterized by a central phosphorus atom bonded to three 2-carboxyethyl groups. nih.gov Its chemical formula is C₉H₁₅O₆P, and it is commonly used as a hydrochloride salt (TCEP-HCl). wikipedia.orgnih.gov The presence of the carboxylate groups renders the molecule highly soluble in water. wikipedia.orgnih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3,3′,3′′-Phosphanetriyltripropanoic acid | wikipedia.org |

| Chemical Formula | C₉H₁₅O₆P | wikipedia.org |

| Molar Mass | 250.187 g·mol⁻¹ | wikipedia.org |

| CAS Number | 51805-45-9 (hydrochloride salt) | wikipedia.org |

| Solubility in Water | 310 g/L (as HCl salt) | hamptonresearch.combiosyn.com |

| Appearance | White crystalline solid | ereztech.comsigmaaldrich.com |

| Odor | Odorless | wikipedia.org |

Researchers have synthesized various derivatives of TCEP to enhance its properties for specific applications. Esterification of the carboxylate groups has been a key strategy. Mono-, di-, and trimethyl ester analogues of TCEP have been developed to increase lipophilicity and alter reactivity. nih.gov For example, the trimethyl ester of TCEP (tmTCEP) can penetrate phospholipid bilayers much more rapidly than the parent TCEP, which is impermeant. nih.gov This increased lipophilicity makes such derivatives useful for studying processes within cell membranes. nih.govnih.gov Other derivatives include those with biotin (B1667282) moieties, which serve as chemical probes for detecting specific protein post-translational modifications like crotonylation. nih.gov Deuterated forms of TCEP are also available for use in biomolecular Nuclear Magnetic Resonance (NMR) studies. isotope.com Another related compound, Tris(3-hydroxypropyl)phosphine (THPP), shares similarities with TCEP as a water-soluble phosphine-based reducing agent. biosynth.combath.ac.uk

General Overview of TCEP's Role as a Reducing Agent in Research

TCEP is a potent reducing agent primarily used to cleave disulfide bonds (-S-S-) within and between proteins, converting them to free thiols (-SH). biotrend.comthermofisher.com This reduction is crucial for various analytical and preparative techniques in protein chemistry, such as gel electrophoresis, protein purification, and mass spectrometry. agscientific.comtrea.com The mechanism involves a nucleophilic attack by the phosphorus atom on one of the sulfur atoms of the disulfide bond, leading to the irreversible formation of TCEP oxide and two free thiol groups. illinois.edupsu.edu

TCEP offers several distinct advantages over other common reducing agents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol:

Odorless and More Stable: Unlike the pungent thiol-based reagents, TCEP is odorless and significantly more resistant to air oxidation. wikipedia.orgthermofisher.combroadpharm.com

Irreversible Reduction: The reaction with disulfides is essentially irreversible because it forms a very stable phosphorus-oxygen double bond in TCEP oxide. wikipedia.orgbiosynth.com

Broad pH Range: TCEP is effective over a wide pH range (typically 1.5 to 8.5), whereas DTT's reducing power is limited to pH values above 7. illinois.edubiosyn.comagscientific.com TCEP is a faster and stronger reductant than DTT at pH values below 8.0. illinois.edu

Selectivity and Compatibility: TCEP selectively reduces disulfide bonds without reacting with other functional groups in proteins. hamptonresearch.comthermofisher.com It is also compatible with immobilized metal affinity chromatography (IMAC) as it does not reduce the metal ions used in this technique. wikipedia.orgnih.gov Furthermore, because it is not a thiol, it generally does not interfere with subsequent thiol-reactive labeling steps, such as those involving maleimides, although some reactivity has been noted under specific conditions. wikipedia.orgillinois.edu

These properties make TCEP a highly versatile and effective tool in numerous research applications, from fundamental protein biochemistry to advanced proteomics and bioconjugation strategies. trea.comiris-biotech.deresearchgate.net

Table 2: Comparison of TCEP and Dithiothreitol (DTT)

| Feature | This compound (TCEP) | Dithiothreitol (DTT) | Source |

| Mechanism | Irreversible, phosphine-based reduction | Reversible, thiol-disulfide exchange | wikipedia.orgpsu.edu |

| Effective pH Range | 1.5 - 8.5 | > 7 | illinois.eduagscientific.com |

| Odor | Odorless | Pungent | wikipedia.orgthermofisher.com |

| Air Oxidation | Resistant | Susceptible | wikipedia.orgbroadpharm.com |

| Compatibility with IMAC | Yes, does not reduce metal ions | No, reduces metal ions | wikipedia.orgnih.gov |

| Reaction with Maleimides | Generally low, but can react under certain conditions | High, must be removed before labeling | wikipedia.orgillinois.edunih.gov |

| Stability | More stable, especially without metal chelators | Less stable, requires metal chelators for long-term storage | illinois.edunih.govresearchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-[bis(2-carboxyethyl)phosphanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15O6P/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15/h1-6H2,(H,10,11)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBFGYYEXUXCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(CCC(=O)O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208290 | |

| Record name | Tris(2-carboxyethyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5961-85-3 | |

| Record name | Tris(2-carboxyethyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5961-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2-carboxyethyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005961853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-carboxyethyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIS(2-CARBOXYETHYL)PHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22OAC2MO2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Mechanistic Investigations of Tcep S Reducing Activity

Reduction of Disulfide Bonds in Proteins and Peptides

TCEP is highly effective at reducing disulfide bonds to their corresponding thiols. amerigoscientific.combiosyn.com The reaction involves the oxidation of the phosphine (B1218219) to phosphine oxide, a process driven by the strength of the resulting phosphorus-oxygen bond. iris-biotech.deinterchim.fr This characteristic makes the reduction of disulfides by TCEP a nearly irreversible process. iris-biotech.deinterchim.fr The mechanism is understood to be a simple SN2 attack at one of the sulfur atoms of the disulfide bond. nih.gov

The accessibility of the disulfide bridge within a protein's structure plays a crucial role in its reactivity towards TCEP. rsc.org For instance, in lysozyme (B549824), the disulfide bridges' accessibility to TCEP, and thus their reduction rate, varies significantly. rsc.org Molecular dynamics simulations have shown that the reduction process often involves a local unfolding of the protein, which then exposes the disulfide bond to the reducing agent. rsc.org

Irreversible Nature of Disulfide Reduction by TCEP

A key feature of TCEP as a reducing agent is the irreversible nature of its reaction with disulfide bonds. amerigoscientific.comiris-biotech.dewikipedia.org Unlike thiol-based reducing agents such as dithiothreitol (B142953) (DTT), TCEP does not participate in thiol-disulfide exchange reactions. nih.gov This is because the final product of the reaction is the stable TCEP-oxide, and the phosphine is not regenerated. amerigoscientific.comiris-biotech.de This irreversibility is a significant advantage in many biochemical applications as it prevents the re-formation of disulfide bonds and simplifies reaction protocols. nih.govnih.gov

Kinetics of Disulfide Bond Reduction

The reduction of disulfide bonds by TCEP is generally a rapid process, often completed within minutes at room temperature. broadpharm.comamerigoscientific.com The kinetics of this reaction are influenced by several factors, including the concentration of the reactants, pH, and temperature. researchgate.netsigmaaldrich.com

The kinetics of disulfide bond reduction by TCEP have been shown to follow second-order kinetics, being first-order with respect to both the disulfide and TCEP concentrations. researchgate.net The reaction rate constants can vary depending on the specific protein and the accessibility of its disulfide bonds.

For example, a study on the reduction of lysozyme's disulfide bridges by TCEP identified heterogeneous kinetics that were fitted using two apparent reaction rate constants. rsc.org The intrinsic reaction rate constants for the neutral TCEP species were determined to be 0.45 and 0.052 M-1s-1, corresponding to fast and slow-reacting disulfide bridges, respectively. rsc.org The difference in rates is attributed to the varying accessibility of the disulfide bonds within the protein's three-dimensional structure. rsc.org

Kinetic modeling has become an important tool for understanding and optimizing the reduction of disulfide bonds in therapeutic proteins like monoclonal antibodies. researchgate.netnih.gov These models help in predicting the outcome of the reduction reaction under different conditions, which is crucial for controlling the quality of antibody-drug conjugates. researchgate.netnih.gov

| Protein/Peptide | Condition | Rate Constant (M-1s-1) | Notes |

|---|---|---|---|

| Lysozyme (fast-reacting) | Neutral TCEP species | 0.45 | Corresponds to more accessible disulfide bridges. rsc.org |

| Lysozyme (slow-reacting) | Neutral TCEP species | 0.052 | Corresponds to less accessible disulfide bridges. rsc.org |

| Peptide with CXXC motif | Not specified | 650 | nih.gov |

| Oxidized Cysteines in Proteins | Not specified | 1.5 - 813 | nih.gov |

TCEP is effective over a broad pH range, typically from 1.5 to 9.0. biosyn.comiris-biotech.deinterchim.fr Its reducing power is maintained in both acidic and basic conditions, which is a distinct advantage over DTT, which is less effective at pH values below 7.5. iris-biotech.dep212121.com In fact, TCEP is a faster and stronger reductant than DTT at pH values below 8.0. p212121.com

Studies have shown that while the reduction kinetics are influenced by pH, the effects are often moderate. rsc.orgresearchgate.net The pKa of the phosphonium (B103445) center in TCEP is approximately 7.6, and the different protonation states of TCEP exhibit different reactivities. researchgate.netharvard.edu The fully deprotonated species of TCEP has been shown to be the most reactive. researchgate.net However, TCEP's stability can be compromised in phosphate (B84403) buffers, especially around neutral pH. amerigoscientific.comthermofisher.com

Temperature is another critical factor influencing the kinetics of disulfide bond reduction by TCEP. researchgate.netsigmaaldrich.com Generally, increasing the temperature accelerates the reaction rate. researchgate.net However, it's important to note that at elevated temperatures, such as those used in gel electrophoresis preparations, TCEP has been reported to potentially cause unwanted protein degradation. interchim.fr

A study on the reduction of monoclonal antibodies showed that temperature, along with TCEP concentration and reaction time, significantly impacts the reduction process. researchgate.net While lower temperatures increase the stability of TCEP itself, higher temperatures can be used to speed up the reduction of disulfide bonds. illinois.edu

| Sample Concentration (mg/mL) | Incubation Time |

|---|---|

| < 0.1 | 15 minutes |

| 0.1 - 0.5 | 30 minutes |

| 0.5 - 0.9 | 45 minutes |

| > 0.9 | 60 minutes |

*Data adapted from a product information sheet for immobilized TCEP.[ sigmaaldrich.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEuaaIIAgPed1xP2wgi2O8Mx9EUiwUdjmtAldXJcb6h5N5Aa_Jg4jjHvz3LICdcuuP5vnPwjjoMbnasrrMxw_tXbTqTVLoWm9B9EIs5AQdfD-jbA6gkyDshacbWMbfMaZO_wMY8e8ogx_vSxMP-gMrfoXtWqNhwN_rSihhJapfFu4YfUlwG2b7zEMOFKw6xlcKdFrQKxOywDeMY8Jda)]*Reduction of Other Chemical Moieties

While TCEP is highly selective for disulfide bonds, it is also capable of reducing other chemical functional groups. rsc.org It has been reported to reduce sulfoxides, N-oxides, and azides. researchgate.net The reduction of dehydroascorbic acid (DHA) to ascorbic acid by TCEP has also been demonstrated and is pH-dependent. rsc.org Additionally, TCEP can react with maleimides, which has implications for bioconjugation strategies that involve thiol-maleimide chemistry. interchim.frbath.ac.uk Under certain conditions, TCEP has also been shown to reduce sulfonyl chlorides. researchgate.net

Sulfoxides to Sulfides

Tris(2-carboxyethyl)phosphine is an effective reagent for the deoxygenation of sulfoxides to their corresponding sulfides. tandfonline.comenamine.net This reduction is particularly relevant in biological contexts, such as reversing the oxidation of methionine to methionine sulfoxide (B87167). The reaction mechanism proceeds via a nucleophilic attack by the phosphorus atom of TCEP on the oxygen atom of the sulfoxide. tandfonline.com This forms a phosphonium intermediate which then collapses, transferring the oxygen to the phosphine and yielding the sulfide (B99878) and TCEP oxide. The high thermodynamic driving force for this reaction is the formation of the very stable phosphorus-oxygen bond in the TCEP oxide by-product. The reaction can be carried out in aqueous solvents by heating. researchgate.net For instance, dibenzylsulfoxide was successfully converted to dibenzyl sulfide using TCEP in a refluxing mixture of dioxane and water. tandfonline.com

Sulfonyl Chlorides

TCEP can reduce sulfonyl chlorides to the corresponding thiols. tandfonline.comenamine.net This transformation is a valuable synthetic tool. The mechanism involves the nucleophilic phosphorus of TCEP attacking the electrophilic sulfur atom of the sulfonyl chloride. tandfonline.com This is followed by the displacement of the chloride and subsequent hydrolysis to afford the final thiol product and TCEP oxide. This method provides a clean reduction, and compared to other phosphines, the water-solubility of TCEP and its oxide simplifies product isolation through simple aqueous-organic extractions. tandfonline.comresearchgate.net

N-Oxides

The reduction of N-oxides to their parent nitrogen compounds is another transformation efficiently mediated by TCEP. tandfonline.comenamine.net This reaction is synthetically useful, for example, in the deoxygenation of heterocyclic N-oxides like Nicotine-N-oxide. tandfonline.com The mechanism is analogous to that of sulfoxide reduction, where the phosphorus atom of TCEP acts as a nucleophile, attacking the oxygen atom of the N-oxide. tandfonline.com This leads to the formation of TCEP oxide and the reduced nitrogen compound. The reaction generally proceeds smoothly upon heating in a mixture of dioxane and water. tandfonline.com

Azides

The reduction of azides to primary amines by TCEP is a cornerstone reaction in chemical biology, most notably as a key step in the Staudinger ligation. raineslab.comcore.ac.uknih.gov The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, which forms a phosphazide (B1677712) intermediate. tandfonline.comnih.gov This intermediate then undergoes an irreversible retrocycloaddition, releasing dinitrogen gas (N₂) and forming an iminophosphorane (aza-ylide). nih.gov Subsequent hydrolysis of the iminophosphorane in the aqueous medium yields the primary amine and TCEP oxide. tandfonline.comcore.ac.uk This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it suitable for modifying complex biomolecules. core.ac.uknih.gov For example, p-azidobenzoic acid is rapidly converted to p-aminobenzoic acid at room temperature using TCEP. tandfonline.com

Redox Potential Studies and Comparison with Other Reducing Agents

The efficacy of a reducing agent is quantitatively described by its standard redox potential (E°'), with a more negative value indicating a stronger reducing agent. TCEP is a more powerful reducing agent than the commonly used thiol-based reductants dithiothreitol (DTT) and β-mercaptoethanol (BME). wikipedia.orgnih.gov The redox potential for DTT at pH 7 is -0.33 V. agscientific.com While a precise, universally cited redox potential for the TCEP P(III)/P(V) couple is not as established, its greater reducing power is evident as it can readily reduce the oxidized forms of DTT and BME. jiscmail.ac.uk Unlike DTT and BME, TCEP's reducing activity is effective over a wide pH range (1.5 to 8.5) and is not limited to pH values above 7. agscientific.comiris-biotech.de Furthermore, TCEP's reduction of disulfides is effectively irreversible, in contrast to the equilibrium-driven reaction of thiol-based agents. wikipedia.orgiris-biotech.de

Table 1: Comparison of Common Reducing Agents

| Feature | This compound (TCEP) | Dithiothreitol (DTT) | β-Mercaptoethanol (BME) |

| Redox Potential (at pH 7) | More negative than DTT/BME | -0.33 V agscientific.com | -0.26 V jiscmail.ac.uk |

| Effective pH Range | Wide (1.5 - 8.5) agscientific.comiris-biotech.de | Limited to >7 agscientific.com | Limited to >7 |

| Reaction Type | Irreversible Phosphine Oxidation wikipedia.orgiris-biotech.de | Reversible Thiol-Disulfide Exchange | Reversible Thiol-Disulfide Exchange |

| Odor | Odorless wikipedia.orgiris-biotech.de | Pungent | Pungent |

| Air Oxidation | More resistant iris-biotech.de | Readily oxidized iris-biotech.de | Readily oxidized jiscmail.ac.uk |

Computational and Physical Chemistry Insights into Reaction Mechanisms

Computational and physical chemistry methods have provided significant insights into the mechanistic details of TCEP's reactivity. Molecular dynamics simulations have been used to study the reduction of disulfide bridges in proteins like lysozyme. researchgate.netrsc.org These studies show that the accessibility of the disulfide bridge is a key factor, and the reaction mechanism involves a local unfolding of the protein to expose the S-S bridge to TCEP. researchgate.netrsc.org

Physical chemistry techniques, particularly ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful for monitoring TCEP-mediated reactions in real-time. acs.orguliege.be The chemical shift in the ³¹P NMR spectrum is distinct for TCEP (phosphine) and its oxidized product, TCEP oxide (phosphine oxide), allowing for kinetic analysis and mechanistic elucidation. acs.orguliege.beresearchgate.net For instance, ³¹P NMR has been used to monitor the oxidation of TCEP by azides, confirming the consumption of the phosphine and the formation of the phosphine oxide. acs.org Kinetic studies on the reduction of the single electron oxidant [IrCl₆]²⁻ by TCEP have helped to rationalize a mechanism involving phosphine radical cations as transient intermediates and to determine the reactivity trends for the various protonated species of TCEP at different pH values. researchgate.netresearchgate.net These advanced analytical methods provide experimental evidence that substantiates and refines the proposed reaction pathways.

Iii. Methodological Advancements and Tcep in Sample Preparation

Protein Sample Preparation for Electrophoresis

TCEP is widely used in preparing protein samples for various electrophoretic techniques to ensure proteins are fully denatured and reduced for accurate separation based on molecular weight. bio-rad.combio-rad.com

TCEP can be used as a substitute for DTT or 2-mercaptoethanol (B42355) in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) sample loading buffers. thermofisher.comhamptonresearch.comresearchgate.net A final concentration of 50 mM TCEP in the loading buffer is commonly recommended to effectively reduce protein disulfide bonds. thermofisher.comhamptonresearch.comresearchgate.net This ensures that proteins are fully unfolded and their migration through the gel is proportional to their molecular weight. medchemexpress.com It is important to note that if TCEP is added directly to some sample buffers, it may need to be neutralized to prevent protein hydrolysis. bio-rad.com

Table 1: Comparison of Reducing Agents in SDS-PAGE Sample Loading Buffers

| Feature | TCEP | DTT | 2-Mercaptoethanol |

|---|---|---|---|

| Odor | Odorless thermofisher.com | Strong Odor | Pungent Odor |

| Stability | More stable, resistant to air oxidation thermofisher.comhamptonresearch.com | Less stable, prone to oxidation | Volatile, evaporates from solution bio-rad.com |

| Effectiveness | Highly effective over a wide pH range thermofisher.com | Effective, but less so at lower pH | Effective |

| Downstream Compatibility | Compatible with maleimide (B117702) chemistry thermofisher.com | Requires removal for some reactions | Requires removal for many reactions |

| IEF Compatibility | Not compatible (charged molecule) thermofisher.comhamptonresearch.comresearchgate.net | Compatible | Compatible |

| Typical Concentration | 50 mM hamptonresearch.comresearchgate.net | 10-100 mM | 2-5% (v/v) |

For protein identification by mass spectrometry, proteins are often separated by SDS-PAGE, and the protein bands of interest are excised for in-gel digestion. TCEP is frequently used in this process to reduce disulfide bonds prior to enzymatic digestion, typically with trypsin.

A common protocol involves the following steps:

Reduction: The gel pieces are incubated with a solution of TCEP (e.g., 5 mM) at an elevated temperature (e.g., 60°C) for a short period (e.g., 10 minutes). psu.edu

Alkylation: After removing the TCEP solution, an alkylating agent like iodoacetamide (B48618) (IAA) is added to cap the newly formed free thiols, preventing them from reforming disulfide bonds. psu.edurockefeller.edu

Digestion: The gel pieces are then washed and incubated with a protease, such as trypsin, to digest the protein into smaller peptides suitable for mass spectrometry analysis. rockefeller.eduwashington.edu

Recent studies have shown that using TCEP in combination with chloroacetamide (CAA) for a simultaneous reduction and alkylation step at a high temperature can improve protein identification and sequence coverage while reducing incubation times. researchgate.net

In-solution digestion is an alternative to in-gel digestion, where the entire protein mixture is digested in solution without prior electrophoretic separation. TCEP is a standard reagent in these protocols.

A typical workflow includes:

Denaturation: The protein sample is denatured using agents like urea (B33335) or guanidine (B92328) hydrochloride. cornell.eduberkeley.edu

Reduction: TCEP is added to a final concentration of around 5-10 mM, and the sample is incubated. cornell.eduberkeley.edunih.gov Incubation times can vary from 10 to 45 minutes at temperatures ranging from room temperature to 60°C. cornell.edunih.gov

Alkylation: Iodoacetamide is then added to alkylate the cysteine residues. berkeley.edunih.gov

Digestion: The sample is diluted to reduce the concentration of denaturants, and a protease like trypsin is added for overnight digestion. cornell.eduberkeley.edumetabolomicstraining.org

Preparation for Mass Spectrometry (MS) Analysis

TCEP is crucial for preparing protein samples, particularly complex ones like monoclonal antibodies, for mass spectrometry (MS) analysis. neo-biotech.comnih.gov Its ability to efficiently reduce disulfide bonds allows for detailed structural characterization. neo-biotech.comnih.gov

The analysis of monoclonal antibodies (mAbs) often involves reducing them to their constituent heavy and light chains for more detailed characterization by techniques like reversed-phase liquid chromatography-mass spectrometry (RPLC-MS). thermofisher.com

In a typical workflow, the mAb is incubated with TCEP to break the inter-chain disulfide bonds that hold the heavy and light chains together. nih.govsigmaaldrich.com The reduction is often performed under non-denaturing conditions to selectively cleave the more accessible inter-chain bonds while leaving the intra-chain bonds intact. sigmaaldrich.com For example, a mAb sample might be incubated with TCEP at room temperature for 30 minutes. nih.gov Following reduction, the sample, now containing separate heavy and light chains, can be directly analyzed by LC-MS to determine the mass of each subunit and identify any modifications. thermofisher.comosti.gov This "middle-down" approach provides a higher level of detail than analyzing the intact antibody, facilitating the characterization of variants and antibody-drug conjugates (ADCs). thermofisher.comosti.gov

Table 2: Typical Conditions for TCEP in Different Sample Preparation Protocols

| Application | TCEP Concentration | Incubation Time | Incubation Temperature | Reference |

|---|---|---|---|---|

| SDS-PAGE Loading Buffer | 50 mM | N/A (added to buffer) | N/A (sample boiled) | hamptonresearch.comresearchgate.net |

| In-Gel Digestion | 5 mM | 10 min | 60°C | psu.edu |

| In-Solution Digestion | 5-10 mM | 10-45 min | Room Temp to 60°C | cornell.edunih.gov |

| Reduced mAb Analysis | 3.8-4.0 mM | 20-30 min | Room Temperature | thermofisher.com |

| Reduced mAb Analysis | 0.02 M | 5 min | N/A (on-column) | chromatographyonline.com |

Nucleic Acid Sample Preparation

Tris(2-carboxyethyl)phosphine (TCEP) has become an important reagent in the preparation of nucleic acid samples due to its unique properties as a reducing agent. It effectively prevents oxidation and maintains the integrity of RNA and DNA during various biochemical procedures.

The extraction of high-quality RNA is fundamental for numerous molecular biology assays. TCEP is increasingly incorporated into lysis solutions to enhance both the yield and quality of isolated RNA. frontiersin.orgnih.gov It functions as a potent reducing agent that protects RNA from degradation by ribonucleases (RNases), whose activity can be dependent on the maintenance of their disulfide bonds. asm.org One example is the PEARL lysis solution, which includes TCEP to preserve macromolecule integrity. asm.org

A significant advantage of TCEP is its efficacy across a broad pH range, including the acidic conditions typical of popular guanidinium (B1211019) thiocyanate-phenol-chloroform (AGPC) extraction methods. frontiersin.orgnih.gov For instance, while other reducing agents like β-mercaptoethanol (βME) are pH-dependent and lose effectiveness in acidic chaotropic solutions like Trizol, TCEP remains active. frontiersin.orgnih.gov This property is particularly crucial for lysis-resistant cells, such as sperm cells, which have chemically resistant structures due to disulfide bonds. frontiersin.orgnih.gov Research has demonstrated that supplementing Trizol with TCEP can lead to the complete and rapid lysis of sperm cells, increasing the RNA yield by as much as 100-fold and providing RNA of optimal quality for downstream applications like reverse transcription and polymerase chain reaction (RT-PCR). frontiersin.orgnih.gov TCEP has also been shown to more than double the half-life of full-length RNA at elevated temperatures (50 and 70°C) compared to dithiothreitol (B142953) (DTT) or samples with no reducing agent. researchgate.net

| Component | Concentration/Composition | Function |

|---|---|---|

| IGEPAL CA-630 | 0.5% | Nonionic detergent; solubilizes biological membranes |

| Sodium Acetate | 450 mM | Aids in precipitation of nucleic acids and proteins |

| Glycerol | 20% | Crowding agent; aids in precipitation |

| This compound hydrochloride (TCEP) | 20 mM | Reducing agent; protects RNA from nucleases |

| Linear Polyacrylamide (LPA) | 50 mg/ml | Carrier; aids in precipitation |

| HEPES-KOH (pH 7.2) | 20 mM | Buffering agent; preserves macromolecule integrity |

Organomercurial gel electrophoresis is a technique used to separate thiolated molecules. A key component of these gels is an organomercurial compound, such as [(N-acryloylamino)phenyl] mercuric chloride (APM), which specifically binds to sulfhydryl groups. researchgate.netnih.gov This method is valuable for analyzing thiophosphorylated RNA, where a sulfur atom replaces a non-bridging oxygen in the phosphate (B84403) backbone.

In this context, maintaining a reducing environment is necessary to prevent the formation of disulfide bonds between thiophosphorylated products. researchgate.net However, commonly used thiol-based reducing agents like DTT can interfere with the analysis. The sulfhydryl groups of DTT compete with the thiophosphates on the RNA for binding to the mercury in the APM gel. researchgate.netnih.gov This competition can lead to inaccurate quantification and separation.

TCEP provides a distinct advantage as it is a non-thiol-based reducing agent. researchgate.netnih.gov Studies have shown that using millimolar concentrations of TCEP does not affect the retention of thiophosphorylated RNA on the APM gel interface when compared to samples containing no reductant. researchgate.netnih.gov This makes TCEP the superior choice for maintaining a reducing environment during APM-PAGE, ensuring that the separation is based on the specific interaction between the thiophosphorylated nucleic acid and the organomercurial gel. researchgate.net

Strategies for TCEP Removal or Neutralization

While TCEP is advantageous in many applications, its removal is often necessary before proceeding with subsequent steps that are sensitive to reducing agents, such as alkylation with maleimide reagents. nih.govresearchgate.net Several effective strategies have been developed for the efficient removal or neutralization of TCEP.

One of the most convenient methods for TCEP removal involves its immobilization on a solid support, most commonly agarose (B213101) beads. nih.govresearchgate.netbiotrend.com This approach yields a stable, odorless, and reusable reducing gel. fishersci.be The protein or peptide sample containing disulfide bonds is incubated with the immobilized TCEP gel. thermofisher.com During incubation, the TCEP on the beads reduces the disulfide bonds in the sample. fishersci.bethermofisher.com

The key benefit of this method is the straightforward removal of the reducing agent. thermofisher.com After the reduction is complete, the agarose beads with the bound TCEP can be easily separated from the sample solution by simple centrifugation or filtration. thermofisher.comresearchgate.net This process eliminates the need for time-consuming techniques like dialysis or gel filtration to remove a soluble reductant, thereby saving time and minimizing sample loss. fishersci.bethermofisher.com While agarose is a common support, other materials like silica (B1680970) gel have been explored, offering a significantly higher reduction capacity. nih.govresearchgate.net

| Support Material | Reported Reduction Capacity (per mL of wet beads) | Key Characteristics |

|---|---|---|

| Agarose | ~15 µmol/mL | Widely used, but relatively low capacity, making it less suitable for highly concentrated samples. |

| Silica Gel | ~129 µmol/mL | Offers approximately 8-fold higher capacity than agarose, robust in various solvents, and based on a low-cost material. |

Desalting columns, a form of size-exclusion chromatography, are another rapid and efficient method for removing soluble TCEP from protein or peptide samples after reduction. researchgate.netchemicalforums.com These columns are packed with a porous resin that separates molecules based on their size. researchgate.net

The procedure is straightforward: the sample containing the reduced protein and excess TCEP is loaded onto a pre-equilibrated desalting column. researchgate.net As the sample passes through the column, the larger protein molecules are excluded from the pores of the resin and elute quickly in the void volume. researchgate.net In contrast, the smaller TCEP molecules penetrate the pores of the resin, taking a longer, more tortuous path. chemicalforums.com This difference in migration allows for the effective separation of the protein from the reducing agent. researchgate.netthermofisher.com The entire process is very quick, often taking only a few minutes, making it a popular choice for sample cleanup before downstream applications. researchgate.netbroadpharm.com

Iv. Tcep in Protein Chemistry and Biochemistry Research

Disulfide Bond Reduction in Proteins

The primary role of TCEP in protein science is the reduction of disulfide bonds, which are crucial for the tertiary and quaternary structures of many proteins. thermofisher.combiosynth.com TCEP effectively and selectively cleaves these bonds, converting them into free sulfhydryl groups (thiols). broadpharm.combiosyn.com This reduction is often a prerequisite for various analytical and preparative techniques in protein research. wikipedia.org The reaction is typically rapid, often completing in under five minutes at room temperature. broadpharm.combiosyn.com

TCEP is known for its ability to achieve complete and selective reduction of even the most stable water-soluble alkyl disulfides. broadpharm.combiosyn.com This is largely due to its potency and its effectiveness across a wide pH range, typically between 1.5 and 9.0. biosyn.com For most applications, a concentration of 5-50 mM TCEP provides a sufficient molar excess to effectively reduce protein disulfide bonds. hamptonresearch.com

Research has demonstrated the efficiency of TCEP in various contexts. For instance, in one study, TCEP was shown to completely reduce 2,2´-dithiodipyridine (2,2´-DTDP) within seconds across a broad pH range. broadpharm.com The choice of TCEP concentration and reaction time can be optimized for specific proteins to ensure complete reduction without compromising the protein's structural integrity, as high concentrations or prolonged incubation can sometimes affect proteins with structurally important disulfide bonds. nanotempertech.com The reaction mechanism involves a nucleophilic attack by the phosphorus atom on one of the sulfur atoms of the disulfide bond. nih.gov

In addition to complete reduction, TCEP can be employed for the partial and selective reduction of specific disulfide bonds within a protein. A significant application of this is in the production of antibody-drug conjugates (ADCs), where only the interchain disulfide bonds in the hinge region of an immunoglobulin G (IgG) molecule are targeted for reduction, leaving the intrachain bonds intact. thermofisher.comtandfonline.com This selective cleavage allows for site-specific conjugation of drugs to the antibody. researchgate.net

Studies have shown that by carefully controlling reaction conditions such as TCEP concentration, pH, and temperature, preferential reduction of the more accessible hinge-region disulfides can be achieved. For example, incubating an IgG solution with a specific molar ratio of TCEP can lead to the desired partial reduction. sciex.com One protocol describes using 3.8-4.0 mM TCEP in a phosphate (B84403) buffer (pH 4.6-7.5) for 20-30 minutes at room temperature to achieve this partial reduction in IgG molecules. broadpharm.comyunbiopharm.comthermofisher.com Research has also indicated that the specific isoform of an IgG, such as IgG2-A or IgG2-B, can influence the kinetics of disulfide bond reduction by TCEP. nih.gov While the hinge-region cysteines are the primary sites for reduction in both isoforms, the IgG2-A isoform tends to be more easily reduced, yielding higher drug-to-antibody ratios in ADC production. nih.gov

| Application | Protein | TCEP Concentration | pH | Incubation | Outcome |

| Partial Reduction | IgG | 3.8-4.0 mM | 4.6-7.5 | 20-30 min at RT | Selective reduction of hinge region disulfides. broadpharm.comyunbiopharm.comthermofisher.com |

| Partial Reduction | Rabbit IgG | 1 mM | 7.4 | Not specified | Preferential cleavage of inter-heavy chain disulfides. researchgate.net |

| Partial Reduction | Therapeutic mAb | 32 µM (160x molar ratio) | 7.2 | 1 hour at 37°C | Selective reduction of inter-molecular disulfides. sciex.com |

Protein Purification and Characterization

TCEP's unique chemical properties make it highly compatible with various protein purification and characterization techniques where other reducing agents might interfere. iris-biotech.dehamptonresearch.com Its stability and lack of a thiol group are significant advantages. hamptonresearch.com

Immobilized Metal Affinity Chromatography (IMAC) is a widely used technique for purifying recombinant proteins that have been engineered with a polyhistidine tag (His-tag). cytivalifesciences.comuni-konstanz.de This method relies on the interaction between the His-tag and metal ions (commonly Ni²⁺ or Co²⁺) chelated to the chromatography resin. cytivalifesciences.com

A significant advantage of TCEP is its compatibility with IMAC. iris-biotech.deuni-konstanz.de Unlike thiol-containing reducing agents like DTT, which can interact with the metal ions and strip them from the column, TCEP does not reduce the metals used in IMAC. wikipedia.orgnih.gov This allows for the maintenance of a reducing environment throughout the purification process, preventing protein oxidation and aggregation without compromising the integrity of the IMAC resin. researchgate.net This compatibility has been confirmed for various IMAC resins, including those charged with Ni²⁺. cytivalifesciences.combio-rad.com However, it is important to note that some specific resins, such as those charged with Co²⁺ (e.g., TALON® Superflow), may not be compatible with TCEP, as it can lead to a rapid decrease in protein binding capacity. sigmaaldrich.com

| IMAC Resin Type | Compatibility with TCEP | Reference(s) |

| Ni²⁺-charged resins | Compatible | cytivalifesciences.comnih.govbio-rad.com |

| Co²⁺-charged resins (e.g., TALON®) | Not Recommended | sigmaaldrich.com |

This compatibility allows for the inclusion of TCEP in lysis, wash, and elution buffers during His-tagged protein purification, ensuring the protein remains in a reduced and soluble state. iris-biotech.deelifesciences.org

Protein Conjugation and Labeling

Tris(2-carboxyethyl)phosphine (TCEP) is a widely utilized reducing agent in protein chemistry, particularly for applications involving protein conjugation and labeling. atamankimya.comsigmaaldrich.com Its primary function is to cleave disulfide bonds, thereby exposing free sulfhydryl groups on cysteine residues, which are then available for reaction with various labeling reagents or conjugation partners. interchim.frbath.ac.uk A key advantage of TCEP over other common reducing agents like dithiothreitol (B142953) (DTT) is that it is a non-thiol-containing compound. sigmaaldrich.com This characteristic is significant because it can often be used in the same reaction mixture as sulfhydryl-reactive reagents without the need for a separate removal step, although this is not universally true for all reagents and conditions. nih.govnih.gov

Cysteine Labeling with Maleimides

The reaction between the sulfhydryl group of a cysteine residue and the double bond of a maleimide (B117702) is a cornerstone of bioconjugation, forming a stable thioether bond. To ensure the availability of reactive thiols, disulfide bonds within a protein must first be reduced. nih.gov TCEP is frequently the reducing agent of choice for this purpose. sigmaaldrich.combath.ac.uk

Despite this potential for a side reaction, TCEP is often still preferred over DTT for maleimide labeling. DTT, being a thiol-containing compound, directly competes with the protein's cysteines for reaction with the maleimide, significantly inhibiting the labeling process. nih.gov Studies have shown that maleimide labeling efficiency can be significantly higher in the presence of TCEP compared to DTT. interchim.fr To mitigate the unwanted reaction between TCEP and maleimides, strategies have been developed to quench the excess TCEP before the addition of the maleimide reagent. One such method involves the selective oxidation of the phosphine (B1218219) with compounds like azidobenzoic acid. researchgate.netnih.govacs.org Another approach utilizes water-soluble PEG-azides to oxidize excess TCEP in situ, which has been shown to improve the level of maleimide conjugation. acs.org

The following table summarizes research findings on the efficiency of maleimide labeling in the presence of different reducing agents.

| Protein/System | Reducing Agent | Observation | Reference |

| Myosin | TCEP | Maleimide attachment was achieved, though with less efficiency than with no reductant. | nih.gov |

| Myosin | DTT | Inhibited maleimide attachment; must be removed before labeling. | nih.gov |

| Yeast Enolase | TCEP | Level of labeling with maleimide-containing fluorescent dyes was significantly diminished. | acs.org |

| General Protein | TCEP | Allows for higher labeling efficiency (20-30% more) compared to DTT. | interchim.fr |

| Cysteine-containing peptide | TCEP | If not removed, no maleimide product was formed; a TCEP-Cy5 maleimide adduct was observed. | researchgate.net |

Reaction with Haloalkane-Based Linkers

Haloalkane-based linkers, such as those containing iodoacetamide (B48618) moieties, are another class of reagents used for the specific modification of cysteine residues. thermofisher.com Similar to maleimide chemistry, the protein's disulfide bonds must be reduced to free the sulfhydryl groups for reaction. TCEP is a suitable reducing agent for this purpose. iris-biotech.deiris-biotech.de

Interestingly, the interference of TCEP with haloalkane-based linkers appears to be less pronounced compared to its reaction with maleimides under certain conditions. One study found that at low concentrations (0.1 mM), the attachment of iodoacetamide to the protein myosin was nearly unaffected by the presence of either TCEP or DTT. nih.gov However, it is also reported that TCEP is reactive towards haloalkyl derivatives like bimanes and should be removed by dialysis prior to conjugation. thermofisher.com This suggests that the compatibility of TCEP with haloalkane linkers can be dependent on the specific linker, the protein, and the reaction conditions.

Bioconjugation Strategies

TCEP is integral to numerous bioconjugation strategies that rely on the modification of cysteine residues. thermofisher.comresearchgate.net Its ability to selectively reduce disulfide bonds without affecting other functional groups makes it a valuable tool for site-specific conjugation. interchim.fr These strategies are employed to attach a wide variety of molecules to proteins, including fluorescent dyes, biotin (B1667282), polyethylene (B3416737) glycol (PEG), and therapeutic agents for the creation of antibody-drug conjugates (ADCs). thermofisher.comcsic.es

One common strategy involves the partial reduction of antibodies to expose reactive thiols in the hinge region, which can then be conjugated to a payload. csic.esthermofisher.com TCEP can be used to achieve this controlled reduction. thermofisher.com For instance, TCEP has been used in the development of a bioconjugation method based on mesitylene (B46885) thiol alkylation for antibody conjugation. csic.es

However, the reactivity of TCEP with certain thiol-alkylating reagents, such as maleimides and vinyl sulfones, necessitates careful consideration in the design of bioconjugation protocols. researchgate.netacs.org As discussed, while TCEP is often considered compatible, its reaction with these linkers can lead to reduced yields and side products. researchgate.netacs.org To address this, "one-pot" protocols have been developed that incorporate a step to oxidize the excess TCEP before the conjugation reaction, thereby avoiding an intermediate purification step. bath.ac.uk The Staudinger reaction, for example, has been utilized for this purpose. bath.ac.uk

Enzyme Activity and Stability Studies

TCEP is frequently used as a buffer component in studies involving enzymes to prevent the oxidation of sulfhydryl groups, which can be crucial for maintaining enzymatic function and structural integrity. atamankimya.comsigmaaldrich.comtribioscience.com

Preservation of Enzymatic Activity

Many enzymes possess cysteine residues that are essential for their catalytic activity or for maintaining their proper three-dimensional structure. Oxidation of these cysteines to form disulfide bonds can lead to a loss of function. TCEP, by maintaining a reducing environment, helps to preserve the native, active conformation of such enzymes. iris-biotech.detribioscience.com

Research has shown that TCEP is effective at preserving the enzymatic activity of various proteins. For example, in a comparative study with DTT, both reducing agents were found to equally preserve the enzymatic activity of myosin, which is sensitive to sulfhydryl oxidation. nih.gov The presence of a reducing agent like TCEP can significantly stabilize enzyme activity over time, particularly at room temperature. illinois.edu

Effects on Enzyme Kinetic Parameters

While TCEP is added to preserve enzyme activity, it is important to recognize that it can also influence the kinetic parameters of the enzyme under study. The presence of a reducing agent can alter the enzyme's affinity for its substrate (K_M) or its maximum reaction velocity (V_max).

One study investigating several proteases found that different reducing agents, including TCEP, had varied effects on their kinetic constants. For the NS3/4A protease, TCEP was found to decrease the enzyme's efficiency (k_cat/K_M) by half, primarily by affecting the V_max, while the K_M remained unaffected. nih.gov In contrast, for the protease PLpro, TCEP caused a 2.5-fold increase in the K_M. nih.gov These findings highlight that the effects of TCEP on enzyme kinetics are specific to the enzyme system and must be considered when designing and interpreting experiments. nih.gov

In another example, the kinetic parameters of the SARS-CoV-2 nsp13 helicase were measured in the presence of TCEP (and bovine serum albumin). The catalytic rate constant (k_cat) for DNA unwinding increased significantly, while there was a modest increase in the Michaelis constant (K_m) for both the DNA substrate and ATP. researchgate.net Similarly, for the ATPase activity of the same enzyme, the k_cat value increased dramatically, while the K_m for ATP remained largely unchanged. researchgate.net

The following table presents data on the effects of TCEP on the kinetic parameters of different enzymes.

| Enzyme | Parameter | Condition | Value | Reference |

| NS3/4A Protease | V_max | With TCEP | Decreased by ~50% (relative to no reductant) | nih.gov |

| NS3/4A Protease | K_M | With TCEP | Not affected | nih.gov |

| PLpro | K_M | With TCEP | Increased 2.5-fold (relative to no reductant) | nih.gov |

| SARS-CoV-2 nsp13 (Unwinding) | k_cat | Without TCEP/BSA | 54.25 min⁻¹ | researchgate.net |

| SARS-CoV-2 nsp13 (Unwinding) | k_cat | With TCEP/BSA | 238.4 min⁻¹ | researchgate.net |

| SARS-CoV-2 nsp13 (Unwinding) | K_m (dsDNA) | Without TCEP/BSA | 1.22 µM | researchgate.net |

| SARS-CoV-2 nsp13 (Unwinding) | K_m (dsDNA) | With TCEP/BSA | 1.68 µM | researchgate.net |

| SARS-CoV-2 nsp13 (ATPase) | k_cat | Without TCEP/BSA | 211 min⁻¹ | researchgate.net |

| SARS-CoV-2 nsp13 (ATPase) | k_cat | With TCEP/BSA | 2028 min⁻¹ | researchgate.net |

| SARS-CoV-2 nsp13 (ATPase) | K_m (ATP) | Without TCEP/BSA | 0.043 mM | researchgate.net |

| SARS-CoV-2 nsp13 (ATPase) | K_m (ATP) | With TCEP/BSA | 0.019 mM | researchgate.net |

Interactions with NAD(P)+-Dependent Enzymes and Adduct Formation

This compound (TCEP) can directly interact with the cofactors nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺), which is a critical consideration when studying NAD(P)⁺-dependent enzymes. digitellinc.comnih.gov Research has shown that TCEP and other tris(alkyl)phosphine reducing agents can form a covalent adduct with NAD(P)⁺. nih.govresearchgate.net This reaction occurs through a nucleophilic attack by the phosphine on the C4 atom of the nicotinamide ring, forming a phosphonium (B103445) ion. nih.gov The electrophilic nature of the NAD⁺ nicotinamide ring makes it susceptible to such modifications by nucleophiles. nih.gov

The formation of this adduct is a rapid and reversible process that can occur at physiological pH and within the typical concentration ranges (0.5–50 mM) used for TCEP in biochemical experiments. nih.gov This reaction generates a product with a distinct UV absorbance peak at 334 nm, which can interfere with enzyme assays that monitor the formation of NADH or NADPH by measuring the absorbance increase around 340 nm. nih.govresearchgate.netbiostacklabs.com Without proper controls, this non-enzymatic absorbance increase could be mistakenly interpreted as enzyme activity. nih.gov

A significant consequence of this adduct formation is the potential for artifactually underestimating enzyme activity, as the reaction effectively reduces the available concentration of the NAD(P)⁺ cofactor. digitellinc.comnih.gov For instance, in studies with the R132Q mutant of isocitrate dehydrogenase 1 (IDH1), a NADP⁺-dependent enzyme, the formation of a TCEP-NADP⁺ adduct was observed to decrease the enzyme's catalytic efficiency. digitellinc.com

Furthermore, the NAD(P)⁺-TCEP adduct itself can act as an inhibitor. A high-resolution crystal structure (1.45 Å) of a short-chain dehydrogenase/reductase (SDR) revealed the NADP⁺-TCEP adduct bound within the enzyme's cofactor binding site. nih.govresearchgate.net This finding demonstrates that the modified cofactor can occupy the active site, potentially inhibiting the enzyme's function and leading to unintended consequences in experiments like protein crystallization or kinetic assays. nih.govresearchgate.net These interactions underscore the importance of exercising caution when using TCEP in experimental protocols involving NAD(P)⁺-dependent enzymes. nih.gov

Table 1: Kinetic Parameters of NAD⁺-Tris(alkyl)phosphine Adduct Formation This table summarizes the kinetic constants for the reaction between NAD⁺ and different tris(alkyl)phosphine reducing agents at pH 7.5. Data derived from stopped-flow ultraviolet-visible spectrophotometry.

| Reactant | Apparent Forward Association Rate Constant (k+app) (M⁻¹s⁻¹) | Apparent Reverse Dissociation Rate Constant (k-app) (s⁻¹) |

| TCEP | 231 | 1.1 |

| THPP | 491 | 24 |

| Data sourced from Patel and Tanner (2017). nih.govresearchgate.net |

Studies on Protein Structure and Function

TCEP is a valuable tool for investigating various aspects of protein structure and function due to its specific and efficient reduction of disulfide bonds. interchim.frbiotrend.com Its application ranges from elucidating the role of disulfide bridges in protein assembly to probing the reactivity of specific cysteine residues. digitellinc.comspiedigitallibrary.org

Impact on Translational Diffusion and Supramolecular Assembly

The translational diffusion of proteins, which is highly sensitive to changes in molecular size and association state, can be studied to understand supramolecular assembly. nih.govnih.gov TCEP is employed in such studies to probe the role of disulfide bonds in these processes. nih.govnih.govacs.org

A notable study using pulsed-field gradient Nuclear Magnetic Resonance (PFG NMR) investigated the effect of TCEP on α-casein solutions. nih.govnih.gov The findings revealed a concentration-dependent effect of TCEP on the protein's behavior.

In concentrated solutions (15% wt. %): In contrast, the addition of TCEP to concentrated α-casein solutions induced significant alterations. nih.govnih.gov Beyond simply breaking the disulfide bond, TCEP triggered the formation of new, long-lived intermolecular interactions. nih.govacs.org This led to the formation of an irreversible, non-labile gel, indicating a substantial change in the protein's supramolecular assembly. nih.govnih.gov

These results highlight that while TCEP is a reliable reducing agent, its effects can extend beyond simple disulfide bond cleavage, especially at high protein concentrations where it can induce unintended side reactions and alter protein self-association mechanisms. nih.govnih.govacs.org This suggests that caution should be exercised when using TCEP in studies involving concentrated protein systems. nih.govnih.govacs.org

Table 2: Effect of TCEP on α-Casein Properties at Different Concentrations This table summarizes the observed effects of adding TCEP to α-casein solutions as a function of protein concentration.

| Protein Concentration | Disulfide Bond Reduction | Effect on Translational Diffusion | Effect on Supramolecular Structure |

| Dilute (1-3% wt. %) | Yes | No significant change | No alteration to secondary structure |

| Concentrated (15% wt. %) | Yes | Significant change | Formation of irreversible gel due to new intermolecular interactions |

| Data sourced from Melnikova et al. (2019). nih.govnih.gov |

Raman Spectroscopy and Molecular Modeling for Disulfide Reactivity

The combination of Raman spectroscopy and molecular modeling provides powerful insights into the reactivity of protein disulfide bridges with TCEP. spiedigitallibrary.orgrsc.org Raman spectroscopy can directly monitor the cleavage of S-S bonds, which have characteristic vibrational bands (typically around 500-550 cm⁻¹), while computational simulations can model the structural factors governing this reactivity. spiedigitallibrary.orgrsc.orgrsc.org

A study on hen egg-white lysozyme (B549824), which has four disulfide bridges, used this combined approach to analyze the reduction kinetics by TCEP. rsc.org

Raman Spectroscopy Findings: The experimental kinetics, tracked by monitoring the decrease in the S-S Raman bands, were found to be heterogeneous. rsc.org This indicates that not all disulfide bridges react at the same rate. The data were fitted using two apparent reaction rate constants, with intrinsic values for the neutral TCEP species determined to be 0.45 M⁻¹s⁻¹ (fast) and 0.052 M⁻¹s⁻¹ (slow). rsc.org

Molecular Modeling Insights: Molecular dynamics simulations were performed to understand the structural basis for this differential reactivity. The simulations revealed that the accessibility of the lysozyme S-S bridges to TCEP was the primary determinant of their reaction rate. rsc.orgresearchgate.net The reaction mechanism involves a local unfolding of the protein structure, which then exposes the S-S bridge for reduction by TCEP. rsc.orgresearchgate.net

The simulations established a clear order of accessibility and, consequently, reactivity for the four disulfide bridges in lysozyme. rsc.orgresearchgate.net Molecular modeling also suggests that the nucleophilic phosphorus atom of TCEP is more sterically crowded by its carboxyethyl groups compared to the reactive thiolate of dithiothreitol (DTT). nih.govresearchgate.netacs.org This steric hindrance can contribute to a lower reactivity of TCEP with sterically shielded protein disulfides compared to more accessible ones. nih.govresearchgate.netacs.org

Table 3: Accessibility of Lysozyme Disulfide Bridges to TCEP This table shows the order of decreasing accessibility of the four disulfide bridges in lysozyme to TCEP, as determined by molecular dynamics simulations.

| Order of Accessibility | Disulfide Bridge |

| 1 (Most Accessible) | Cys30 - Cys115 |

| 2 | Cys6 - Cys127 |

| 3 | Cys64 - Cys80 |

| 4 (Least Accessible) | Cys76 - Cys94 |

| Data sourced from David et al. (2009). rsc.orgresearchgate.net |

Distinction of Thiol-Sensitive Protein Forms

TCEP's chemical properties make it a useful reagent for distinguishing between different forms of proteins based on the accessibility of their cysteine residues. interchim.fr Because TCEP is a hydrophilic and charged molecule, it is generally considered impermeable to cell membranes and the hydrophobic cores of proteins. interchim.frnih.gov This characteristic allows for the selective reduction of disulfide bonds that are exposed to the aqueous solvent on the protein's surface, while leaving buried disulfide bonds within the protein's folded structure intact. interchim.fr

This selectivity can be exploited to differentiate between protein isoforms or states that vary in their thiol sensitivity. For example, TCEP has been used to distinguish between Type I aldolase (B8822740) and the divalent metal-sensitive Type II aldolase. interchim.fr This approach avoids the need for denaturing conditions, thereby preserving the protein's native structure while probing the status of its surface-exposed thiols. interchim.fr

This "tag-switch" methodology often involves a sequential process:

Initially, all accessible, reduced thiols are blocked with a specific alkylating agent.

Next, TCEP is added to selectively reduce the solvent-exposed disulfide bonds.

Finally, these newly formed thiols are labeled with a second, different tag (e.g., a fluorescent probe or an affinity label), allowing for their specific detection and quantification. nih.gov

This strategy enables researchers to identify and characterize protein thiols that are sensitive to modification under specific biological conditions, providing valuable information on redox regulation and protein function. nih.govnih.gov

V. Tcep in Nucleic Acid Research

Stabilization of RNA and DNA

TCEP has been identified as a valuable agent for the stabilization of nucleic acids, particularly RNA. researchgate.netgoogle.com Its ability to protect nucleic acids from degradation is attributed to several factors, including the reduction of damaging oxidative species and the inhibition of enzymes that degrade nucleic acids. genelink.comgoogle.com

RNA is inherently less stable than DNA due to the presence of a 2'-hydroxyl group on its ribose sugar, which can facilitate the hydrolysis of the phosphodiester backbone. biotium.com This process is exacerbated by factors like high temperatures and the presence of certain divalent cations. biotium.com

Research has shown that TCEP significantly enhances the stability of the RNA backbone. researchgate.netnih.gov In one study, TCEP more than doubled the half-life of full-length RNA at elevated temperatures (50°C and 70°C) compared to samples with DTT or no reducing agent at all. researchgate.netnih.gov This stabilizing effect was observed in the presence of magnesium chloride (MgCl₂), a common component in buffers for RNA work. researchgate.net The ability of TCEP to maintain its reducing activity at acidic pH also contributes to its effectiveness in various lysis and storage buffers designed to preserve nucleic acid integrity. google.comresearchgate.net

Nucleases, particularly RNases, are resilient enzymes that are a common source of RNA degradation in laboratory settings. biotium.com One mechanism by which TCEP protects nucleic acids is through the inactivation of these enzymes. genelink.com For example, RNase A activity is dependent on the integrity of its disulfide bonds. genelink.com TCEP effectively reduces these disulfide bonds, thereby inhibiting the enzyme's activity and preventing it from degrading RNA during extraction and purification procedures. genelink.com This has led to the inclusion of TCEP in commercial RNA purification kits to ensure a high yield and quality of the extracted RNA. genelink.com While modifications like phosphorothioate (B77711) bonds are known to confer nuclease resistance, TCEP offers a way to protect unmodified nucleic acids by targeting the degrading enzymes themselves. nih.govneb.cn

TCEP contributes to the thermostability of nucleic acids, particularly RNA, at neutral pH and high temperatures. google.com Studies comparing TCEP and DTT found that TCEP provided greater stabilization to RNA at 50°C and 70°C. researchgate.netnih.gov This enhanced stability in the presence of TCEP is a significant advantage in experimental protocols that involve heating steps, such as reverse transcription or certain hybridization assays. The intrinsic stability of TCEP itself at higher temperatures surpasses that of DTT, making it a more reliable reductant for such applications. researchgate.net

TCEP's Influence on DNA Adsorption by Gold Nanoparticles

The functionalization of gold nanoparticles (AuNPs) with DNA is a cornerstone of many nanobiotechnology applications, including biosensors and diagnostics. The process often involves the attachment of thiol-modified DNA to the gold surface. TCEP plays a multifaceted role in this context.

Primarily, TCEP is used to reduce the disulfide bond on thiolated DNA just prior to its immobilization on the AuNP surface. researchgate.net However, research indicates that TCEP itself can interact with AuNPs. researchgate.netacs.org Studies have shown that TCEP can adsorb onto the surface of AuNPs and, under low-salt conditions, can actually enhance the adsorption of certain DNA sequences, particularly those rich in adenine (B156593) and cytosine. researchgate.netacs.org

Conversely, TCEP can also compete with thiolated DNA for binding sites on the gold surface. acs.orgnih.gov The relative affinity of different molecules for AuNPs is a critical factor. One study ranked the ability of various small molecules to displace thiolated DNA from AuNPs, placing TCEP in the middle of the tested group, with a lower affinity than molecules like 6-mercapto-1-hexanol (B159029) (MCH) but higher than others. acs.orgnih.gov This indicates that while TCEP is essential for activating the thiol group, its presence in the solution during the immobilization process can influence the kinetics and density of DNA loading onto the nanoparticles. researchgate.netscispace.com Therefore, its concentration and the incubation conditions must be carefully considered to achieve optimal functionalization. researchgate.net

Enhancement of DNA Adsorption

Tris(2-carboxyethyl)phosphine (TCEP) plays a significant role in facilitating the adsorption and immobilization of nucleic acids onto various surfaces, most notably gold nanoparticles (AuNPs) and platinum electrodes. Its function extends beyond its primary role as a reducing agent, directly influencing the binding and arrangement of DNA molecules.

Research has demonstrated that TCEP can adsorb onto gold nanoparticles and, under specific conditions, enhance the adsorption of DNA. nih.govacs.orgacs.org This effect is particularly pronounced for DNA sequences rich in adenine (A) and cytosine (C) in environments with low salt concentrations. nih.govacs.orgacs.org In co-adsorption experiments where TCEP and DNA were introduced simultaneously to gold nanoparticles, samples containing TCEP exhibited a higher DNA loading compared to several other small molecules. acs.org This suggests that TCEP can promote the attachment of DNA to the gold surface. acs.org

The principal mechanism by which TCEP enhances DNA adsorption, particularly for thiol-modified oligonucleotides, is through its function as a potent reducing agent. researchgate.netbiotrend.com Thiolated DNA, which is designed to form a strong gold-thiol (Au-S) bond for stable immobilization, is often supplied or stored with a disulfide bond (-S-S-) protecting the reactive thiol group (-SH). researchgate.netresearchgate.net TCEP is employed to cleave this disulfide bond, exposing the free thiol group necessary for covalent attachment to the surface. researchgate.netnih.gov This reduction step is critical for achieving efficient and uniform immobilization of DNA probes. nih.govacs.org Without the reduction by TCEP, the attachment of thiolated DNA probes to surfaces like platinum can be unstable and inconsistent. acs.org

Studies have systematically compared the effects of TCEP with other small molecules on their ability to interact with DNA-functionalized gold nanoparticles. nih.govacs.org These studies help to understand the relative affinity of different compounds for the gold surface and their potential to interfere with or enhance DNA attachment. nih.govacs.org One key finding was the ranking of various molecules based on their ability to displace already-adsorbed thiolated DNA from a gold surface, which provides insight into their competitive binding affinity. nih.govacs.org

Table 1: Relative Ability of Small Molecules to Displace Thiolated DNA from Gold Nanoparticles This table ranks molecules from highest to lowest displacement ability, indicating their relative adsorption affinity for the gold surface compared to the thiol-DNA bond. A higher ranking suggests a stronger interaction with the gold surface, potentially interfering with DNA immobilization.

| Rank | Compound | Displacement Ability |

| 1 | 6-mercapto-1-hexanol (MCH) | > |

| 2 | 3-(2-pyridyldithio)propionic acid N-hydroxysuccinimide ester (SPDP) | > |

| 3 | l-glutathione (GSH) | > |

| 4 | Thiocyanate (B1210189) (SCN⁻) | > |

| 5 | This compound (TCEP) | > |

| 6 | Bromide (Br⁻) | > |

| 7 | Bis(p-sulfonatophenyl)phenylphosphine (BSPP) | > |

| 8 | 4-maleimidobutyric acid N-hydroxysuccinimide ester (GMBS) | |

| Source: Langmuir, 2019. nih.govacs.org |

Further research has focused on optimizing the concentrations of TCEP and co-adsorbents like 6-mercapto-1-hexanol (MCH) to achieve the most effective DNA immobilization on platinum electrodes for biosensor applications. nih.govacs.org The use of an optimal TCEP/MCH mixture was found to result in a more uniform distribution and orientation of DNA probes, leading to a more compact DNA monolayer and enhanced detection capabilities for complementary DNA sequences. nih.govacs.org

Table 2: Optimized Conditions for Thiolated Oligonucleotide Immobilization on Platinum Electrodes This table shows the optimal concentrations of TCEP and MCH identified in a study to maximize the efficiency of DNA probe functionalization on platinum microelectrodes within a microfluidic device.

| Compound | Optimal Concentration | Purpose | Outcome |

| This compound (TCEP) | 5 mM | Reduction of DNA probe disulfide bonds | Enabled effective orientation and distribution of probes |

| 6-mercapto-1-hexanol (MCH) | 50 mM | Backfilling agent and surface blocking | Led to a more compact DNA monolayer and enhanced detection |

| Source: Langmuir, 2024. nih.govacs.org |

Vi. Advanced Synthetic Methodologies and Chemical Reactions Involving Tcep

Synthesis of Tris(2-carboxyethyl)phosphine

The preparation of TCEP can be achieved through several synthetic routes, each with distinct advantages and considerations for laboratory-scale synthesis versus industrial production.

A convenient and widely used method for synthesizing TCEP is through the acidic hydrolysis of its precursor, tris(2-cyanoethyl)phosphine (B149526). sigmaaldrich.comharvard.edu This process involves refluxing the commercially available tris(2-cyanoethyl)phosphine with concentrated hydrochloric acid. harvard.eduindiamart.comyacooscience.com The reaction converts the three nitrile groups (-CN) into carboxylic acid groups (-COOH), yielding this compound hydrochloride (TCEP·HCl) as a white, crystalline, and odorless solid. harvard.edu This method is noted for its convenience and is suitable for producing large quantities, such as 50-gram batches, in a laboratory setting. harvard.edu The resulting product is stable in air for months and highly soluble in water. harvard.edu

An alternative synthetic pathway involves a two-step process starting from tetrakis(hydroxymethyl)phosphonium (B1206150) chloride (THPC). yacooscience.comgoogle.com This method avoids the use of highly toxic phosphine (B1218219) gas. yacooscience.com

Alkylation: An alkylation reaction is performed between tetrakis(hydroxymethyl)phosphonium chloride and an acrylic acid ester, such as trimethyl 3,3',3''-phosphinetriyltripropionate, in an organic solvent in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. yacooscience.comgoogle.com This step typically occurs at a temperature of 30-60 °C for 4 to 7 hours. google.com

Hydrolysis: The resulting intermediate compound is then subjected to hydrolysis using concentrated hydrochloric acid (e.g., 12mol/L) at an elevated temperature of 80-90 °C for 3 to 5 hours. google.com This step converts the ester groups into carboxylic acids, yielding the final TCEP·HCl product. yacooscience.comgoogle.com

This route is considered advantageous for its operational simplicity, low cost, and high yield. yacooscience.comgoogle.com

For industrial-scale manufacturing, several factors influence the choice of synthetic route.

Phosphine Gas Method: A high-yield method involves reacting phosphine gas (PH₃) directly with acrylonitrile (B1666552) in an autoclave, followed by hydrolysis. yacooscience.comgoogle.com However, the high toxicity and handling requirements of phosphine gas, along with the need for high-pressure equipment, present significant safety risks, making this route less favorable for industrial production. yacooscience.com

THPC and Acrylonitrile Method: Another approach uses tetrakis(hydroxymethyl)phosphonium chloride as a safer alternative to phosphine gas to react with acrylonitrile, producing tris(2-cyanoethyl)phosphine, which is then hydrolyzed. yacooscience.comgoogle.com A major drawback of this method is the formation of a solid mixture of TCEP·HCl and ammonium (B1175870) chloride, which are difficult to separate effectively, leading to low product purity. yacooscience.comgoogle.com

Alkylation/Hydrolysis Method: The method involving the alkylation of THPC followed by hydrolysis is often considered the most suitable for industrial production. yacooscience.comgoogle.com It balances safety, cost-effectiveness, operational ease, and provides a high yield of the final product. yacooscience.comgoogle.com The growing demand for TCEP in the pharmaceutical and biotechnology sectors, with a projected market size reaching approximately $500 million by 2033, underscores the need for efficient and scalable production methods. datainsightsmarket.com

Table 1: Comparison of TCEP Synthesis Methods

| Method | Starting Materials | Key Conditions | Advantages | Disadvantages | Suitability |

| Acidic Hydrolysis | Tris(2-cyanoethyl)phosphine, Hydrochloric Acid | Reflux | Convenient, good for lab scale harvard.edu | Relies on availability of precursor | Laboratory Synthesis |

| Alkylation & Hydrolysis | Tetrakis(hydroxymethyl)phosphonium chloride, Acrylic acid ester, Base, HCl | Alkylation (30-60°C), Hydrolysis (80-90°C) google.com | High yield, low cost, easy operation yacooscience.comgoogle.com | Multi-step process | Industrial Production |

| Phosphine Gas Method | Phosphine (PH₃), Acrylonitrile | Autoclave (high pressure) | High yield yacooscience.com | Highly hazardous materials, requires special equipment yacooscience.comgoogle.com | Limited Industrial Use |

| THPC & Acrylonitrile | Tetrakis(hydroxymethyl)phosphonium chloride, Acrylonitrile, HCl | Reaction followed by hydrolysis | Avoids phosphine gas yacooscience.com | Low product purity, difficult separation yacooscience.comgoogle.com | Limited Industrial Use |

TCEP as a Catalyst in Organic Reactions

Beyond its role as a reducing agent, TCEP also functions as an effective nucleophilic catalyst in certain organic transformations.

TCEP is a highly efficient phosphine catalyst for the nucleophilic thiol-ene Michael addition reaction. rsc.orgcapes.gov.brresearchgate.net This "click" reaction involves the addition of a thiol across a carbon-carbon double bond of an alkene. rsc.orgfrontiersin.org

The catalytic activity of TCEP in this context is particularly notable in aqueous media. rsc.orgresearchgate.net Research has shown that for the reaction to proceed efficiently and avoid the formation of by-products, the pH of the medium should be maintained above 8.0. rsc.orgcapes.gov.brrsc.org At acidic pH levels, side reactions are more likely to occur. rsc.orgrsc.org Compared to amine catalysts, which can take several hours to achieve high conversion, phosphine catalysts like TCEP can facilitate rapid and complete reactions. capes.gov.brrsc.org The absence of metal catalysts in this process is a significant advantage, especially for biological applications where the removal of toxic metals is crucial. frontiersin.org

Table 2: TCEP in Thiol-Ene Reactions

| Parameter | Details | Source(s) |

| Reaction Type | Nucleophilic Thiol-Ene Michael Addition | rsc.org, rsc.org |

| TCEP Role | Phosphine Catalyst | capes.gov.br, researchgate.net |

| Optimal Medium | Aqueous | rsc.org, researchgate.net |

| Optimal pH | > 8.0 | rsc.org, rsc.org, capes.gov.br |

| Advantages | High efficiency, rapid conversion, metal-free | researchgate.net, frontiersin.org |

TCEP in Native Chemical Ligation (NCL) and Peptide Synthesis

Native Chemical Ligation (NCL) is a cornerstone technique for the total chemical synthesis of proteins and large peptides. ru.nlrsc.org The reaction ligates two unprotected peptide fragments: one with a C-terminal thioester and another with an N-terminal cysteine residue. biosyntan.de

In this process, TCEP plays a critical, albeit indirect, role. The key reactive species from the N-terminal cysteine peptide is the thiolate anion (-S⁻). However, under typical NCL conditions (neutral pH, aqueous buffer), cysteine residues are susceptible to oxidative dimerization, forming disulfide bonds (cystine). This oxidation depletes the necessary free thiol, preventing the ligation reaction.